molecular formula C14H14N2O B3814576 4-(2,6-dimethylpyridin-3-yl)benzamide

4-(2,6-dimethylpyridin-3-yl)benzamide

Cat. No.: B3814576
M. Wt: 226.27 g/mol
InChI Key: GBFNIGOQQVXEOC-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . This benzamide derivative features a 2,6-dimethylpyridin-3-yl group, a common structural motif in medicinal chemistry. While specific biological data for this exact molecule is not widely published, closely related structural analogs have been investigated in various research areas. For instance, N-substituted benzamide compounds containing dimethylpyridine groups have been explored in scientific literature as modulators of methyl-modifying enzymes and as key intermediates in the synthesis of potential kinase inhibitors . This suggests its utility as a valuable chemical scaffold. Researchers may find this compound useful as a building block in organic synthesis, for the development of structure-activity relationships (SAR), or as a starting material in pharmaceutical and agrochemical research. The product is provided with guaranteed high purity and is intended for Research Use Only. It is not for diagnostic or therapeutic procedures. Researchers should handle the compound in a laboratory setting, adhering to all appropriate safety protocols. For specific data on solubility, stability, and handling, please consult the product's Certificate of Analysis (COA).

Properties

IUPAC Name

4-(2,6-dimethylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-3-8-13(10(2)16-9)11-4-6-12(7-5-11)14(15)17/h3-8H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFNIGOQQVXEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Research indicates that 4-(2,6-dimethylpyridin-3-yl)benzamide may exhibit significant anti-inflammatory effects. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects
    • The compound has shown promise in neurodegenerative disease models. Inhibition of c-jun N-terminal kinase (JNK3), which is implicated in neurodegeneration, has been explored with similar benzamide derivatives. These studies suggest that modifications of the compound could enhance its neuroprotective properties .
  • Cancer Therapeutics
    • Certain derivatives of benzamides have been identified as potential inhibitors of RET kinase, a target in cancer therapy. The structural similarities between these compounds and 4-(2,6-dimethylpyridin-3-yl)benzamide suggest that it may also possess anticancer properties worth investigating further .

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of benzamide derivatives, 4-(2,6-dimethylpyridin-3-yl)benzamide was tested in animal models for carrageenan-induced edema. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study: Neuroprotection

A series of experiments focused on JNK3 inhibition demonstrated that modifications to the benzamide structure improved selectivity and potency against neurodegenerative pathways. Compounds structurally related to 4-(2,6-dimethylpyridin-3-yl)benzamide were shown to effectively reduce oxidative stress markers in neuronal cell lines .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4,6-Dimethylpyridin-2-yl)benzamideDifferent pyridine positionKnown for strong anti-inflammatory properties
N-(3-Pyridyl)benzamidePyridine at position 3Exhibits varied biological activities
4-(3-Methylpyridin-2-yl)benzamideMethyl group on pyridineVariations in solubility and reactivity

This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical behavior among related compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Core Structure Key Substituents/Modifications Biological/Chemical Implications References
4-(2,6-Dimethylpyridin-3-yl)benzamide Benzamide + pyridine 2,6-Dimethylpyridin-3-yl Enhanced lipophilicity; potential kinase inhibition due to pyridine’s electron-rich nature
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole 2,5-Dimethylphenyl on thiazole Thiazole core may improve metabolic stability and antimicrobial activity
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide Benzamide + pyrimidine-pyridine Pyridin-3-yl on pyrimidine; amino linker Dual binding sites for increased selectivity in enzyme inhibition
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide Benzamide + pyrimidine-sulfamoyl Triethoxybenzamide; sulfamoyl group Improved solubility and sulfonamide-mediated enzyme interaction
3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide Benzamide + pyrrolidine-pyridine Pyrrolidine-propanoyl-pyridine hybrid Enhanced conformational flexibility for receptor binding

Key Comparative Findings

Lipophilicity and Bioavailability :

  • The 2,6-dimethylpyridine substituent in the target compound increases lipophilicity compared to analogs like N-[4-(2,5-dimethylphenyl)thiazol-2-yl]benzamide (thiazole core) or sulfamoyl-containing derivatives (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
  • Triethoxybenzamide derivatives () exhibit higher solubility due to polar ethoxy groups, contrasting with the hydrophobic dimethylpyridine in the target compound .

Biological Activity :

  • Pyridine-pyrimidine hybrids (e.g., ) demonstrate dual binding capabilities, whereas the target compound’s simpler pyridine-benzamide structure may favor selective kinase or receptor interactions .
  • Thiazole-containing analogs () show distinct antimicrobial profiles, likely due to the sulfur atom’s electronegativity and thiazole’s planar rigidity .

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than pyrrolidine-pyridine hybrids () or triazolo-pyridazine derivatives (), which require multi-step functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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